2-(3-Bromophenyl)oxirane 2-(3-Bromophenyl)oxirane
Brand Name: Vulcanchem
CAS No.: 131567-05-0
VCID: VC21183897
InChI: InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
SMILES: C1C(O1)C2=CC(=CC=C2)Br
Molecular Formula: C8H7BrO
Molecular Weight: 199.04 g/mol

2-(3-Bromophenyl)oxirane

CAS No.: 131567-05-0

Cat. No.: VC21183897

Molecular Formula: C8H7BrO

Molecular Weight: 199.04 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Bromophenyl)oxirane - 131567-05-0

Specification

CAS No. 131567-05-0
Molecular Formula C8H7BrO
Molecular Weight 199.04 g/mol
IUPAC Name 2-(3-bromophenyl)oxirane
Standard InChI InChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Standard InChI Key YUPLJNGZNHMXGM-UHFFFAOYSA-N
SMILES C1C(O1)C2=CC(=CC=C2)Br
Canonical SMILES C1C(O1)C2=CC(=CC=C2)Br

Introduction

Structure and Basic Properties

2-(3-Bromophenyl)oxirane consists of a phenyl ring with a bromine atom at the meta position (3-position), connected to an epoxide (oxirane) ring. The compound's molecular structure features a three-membered cyclic ether that exhibits high reactivity due to the strain in the epoxide ring. This strained ring system, combined with the bromine functionality, contributes to the compound's versatility in chemical reactions.

Identification and Properties

The compound's identification and fundamental properties are summarized in the following table:

PropertyInformation
IUPAC Name2-(3-bromophenyl)oxirane
Common Names3-bromostyrene oxide, m-bromostyrene oxide
CAS Numbers28022-44-8 (racemic) , 586417-74-5 ((2S) enantiomer), 691894-14-1 ((2R) enantiomer)
Molecular FormulaC₈H₇BrO
Molecular Weight199.04 g/mol
Standard InChIInChI=1S/C8H7BrO/c9-7-3-1-2-6(4-7)8-5-10-8/h1-4,8H,5H2
Standard InChIKeyYUPLJNGZNHMXGM-UHFFFAOYSA-N
SMILESC1C(O1)C2=CC(=CC=C2)Br

Physical and Chemical Properties

Analysis of the compound's physicochemical properties reveals important characteristics relevant to its behavior in chemical reactions and biological systems:

PropertyValue
Topological Polar Surface Area (TPSA)12.53 Ų
LogP2.5204
Hydrogen Bond Acceptors1
Hydrogen Bond Donors0
Rotatable Bonds1

The moderate LogP value of 2.5204 indicates a balance between hydrophobic and hydrophilic properties, while the low TPSA suggests potential for membrane permeability, which could be relevant for biological applications .

Stereochemistry and Isomers

2-(3-Bromophenyl)oxirane exists in multiple stereoisomeric forms due to the chirality center at the carbon atom of the oxirane ring adjacent to the phenyl group.

Enantiomeric Forms

Three distinct variants of the compound have been identified and assigned unique CAS numbers:

  • Racemic mixture (2-(3-bromophenyl)oxirane): CAS 28022-44-8

  • (2S)-2-(3-bromophenyl)oxirane: CAS 586417-74-5

  • (2R)-2-(3-bromophenyl)oxirane: CAS 691894-14-1

The stereochemistry of these compounds plays a crucial role in their biological activity and synthetic utility, as different enantiomers can interact differently with biological targets and reagents.

Synthesis Methods

The synthesis of 2-(3-bromophenyl)oxirane can be achieved through several methods, with epoxidation of 3-bromostyrene being the primary approach.

Epoxidation of 3-Bromostyrene

This common synthetic route typically employs:

  • Peracids such as m-chloroperoxybenzoic acid (m-CPBA)

  • Transition metal catalysts that facilitate oxygen atom transfer

Chemical Reactivity

The reactivity of 2-(3-bromophenyl)oxirane is primarily determined by two reactive centers: the strained epoxide ring and the bromine-substituted aromatic ring.

Epoxide Ring Reactions

The strained epoxide ring undergoes various nucleophilic ring-opening reactions:

  • Reaction with amines to form β-amino alcohols

  • Hydrolysis under acidic conditions to yield diols

  • Reaction with Grignard reagents and other organometallic compounds

  • Transformations with thiols to produce β-hydroxy sulfides

These reactions typically proceed with high regioselectivity and often with inversion of configuration at the site of nucleophilic attack.

Bromine Functionality

The bromine substituent provides additional synthetic opportunities:

  • Participation in metal-catalyzed cross-coupling reactions (Suzuki, Stille, etc.)

  • Lithium-halogen exchange reactions for further functionalization

  • Electronic modulation of the aromatic system, affecting the reactivity of the epoxide ring

Applications in Synthetic Chemistry

2-(3-Bromophenyl)oxirane serves as a versatile building block in organic synthesis due to its bifunctional nature.

As a Synthetic Intermediate

The compound functions as an important intermediate in the synthesis of:

  • Complex molecules containing the 3-bromophenyl moiety

  • Pharmaceutically relevant compounds

  • Chiral alcohols and amines via stereoselective ring-opening reactions

  • Functional materials and specialty chemicals

In Medicinal Chemistry Research

In medicinal chemistry, 2-(3-bromophenyl)oxirane has garnered attention for:

  • Its potential as a scaffold for developing bioactive compounds

  • Application in the synthesis of enzyme inhibitors

  • Structure-activity relationship studies in drug design

  • As a reactive probe for investigating biological targets

The compound's unique structure allows for modifications at multiple sites, making it a valuable starting material for diverse chemical libraries.

Related Compounds and Structural Analogs

Comparison with structurally related compounds provides insights into the distinctive properties and applications of 2-(3-bromophenyl)oxirane.

Halogenated Styrene Oxides

Table: Comparison of 2-(3-bromophenyl)oxirane with related halogenated derivatives

CompoundCAS NumberKey Structural Difference
2-(2-Bromophenyl)oxirane62717-50-4Bromine at ortho position
2-(4-Bromophenyl)oxirane32017-76-8 Bromine at para position
2-(3-Fluorophenyl)oxirane18511-63-2 Fluorine instead of bromine
2-(3,4-Dichlorophenyl)oxirane52909-94-1 Two chlorine atoms at 3,4-positions

Other Oxirane Derivatives

The following compounds represent other structurally related oxiranes with varying substituents:

CompoundCAS NumberNotable Features
2-(2-Methoxyphenyl)oxirane62717-78-6 Methoxy group at ortho position
2-(3-Methoxyphenyl)oxiraneListed in search results Methoxy group instead of bromine
2-(2-Chlorophenyl)oxirane62717-50-4 Chlorine at ortho position

These structural variations offer different electronic and steric properties, affecting reactivity patterns and potential applications.

SpecificationInformation
Purity≥95-98%
FormNot specified in sources
Storage ConditionsSealed in dry, 2-8°C
ShippingRoom temperature in continental US; may vary elsewhere
Regulatory StatusFor research use only; not for human or veterinary use
Safety ParameterClassification
GHS PictogramGHS07
Signal WordWarning
Hazard StatementsH302-H315-H319-H335 (harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation)
Precautionary StatementsP261-P264-P270-P271-P280-P302+P352-P304+P340-P330-P362+P364-P405-P501

Future Research Directions

Current research suggests several promising avenues for further investigation of 2-(3-bromophenyl)oxirane:

Synthetic Applications

  • Development of novel catalytic systems for stereoselective transformations

  • Exploration of cascade reactions involving both the epoxide and bromine functionalities

  • Application in flow chemistry and continuous processing

Biological Studies

  • Investigation of potential enzyme inhibitory activities

  • Exploration of structure-activity relationships for derivatives

  • Development of targeted covalent inhibitors leveraging the epoxide reactivity

Materials Science Applications

  • Incorporation into specialized polymers and materials

  • Development of functional coatings utilizing the reactive epoxide moiety

  • Creation of chemical sensors based on selective reactivity

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